molecular formula C22H30N6O4S B128271 Iso Sildenafil CAS No. 253178-46-0

Iso Sildenafil

Katalognummer: B128271
CAS-Nummer: 253178-46-0
Molekulargewicht: 474.6 g/mol
InChI-Schlüssel: AEHJOHLAUWUPQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iso Sildenafil is a chemical compound structurally similar to Sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound differs from Sildenafil by the methylation at the N2 position of the pyrazolopyrimidine fragment instead of the N1 position . This structural variation results in different chemical and physical properties, making this compound a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iso Sildenafil involves several steps, starting with the preparation of the pyrazolopyrimidine core. The key steps include:

    Formation of the Pyrazolopyrimidine Core: This involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative under controlled conditions.

    Methylation: The critical step that differentiates this compound from Sildenafil is the methylation at the N2 position of the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Iso Sildenafil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Properties

Iso sildenafil differs from sildenafil primarily by a methylation at the N2 position of the pyrazolopyrimidine fragment. This modification affects its pharmacological profile, including selectivity for phosphodiesterase (PDE) enzymes. While sildenafil is well-known for its high selectivity for PDE5, this compound's selectivity and efficacy in various biological contexts are still under investigation .

Therapeutic Applications

Research indicates that this compound may have several potential therapeutic applications:

  • Cardiovascular Diseases :
    • This compound has been studied for its effects on cardiovascular health, particularly in patients with erectile dysfunction related to cardiovascular conditions. Its selectivity for PDE5 suggests it could aid in vasodilation without significantly affecting cardiac contractility .
  • Pain Management :
    • Studies have indicated that this compound may play a role in pain modulation, potentially benefiting conditions like neuropathic pain .
  • Pulmonary Hypertension :
    • Similar to sildenafil, this compound may be effective in treating pulmonary hypertension due to its vasodilatory properties .
  • Wound Healing :
    • The compound has shown promise in enhancing wound healing processes, possibly through improved blood flow and reduced oxidative stress .
  • Alzheimer's Disease :
    • Preliminary research suggests that this compound could influence neurodegenerative processes, offering potential benefits in Alzheimer's disease management .
  • Cancer Therapy :
    • This compound's ability to modulate cellular pathways may provide a basis for its use as an adjunct therapy in cancer treatment, although this area requires further exploration .

Case Studies and Research Findings

  • A study published in MDPI explored the multifaceted potential of sildenafil and its analogs, including this compound, across various medical fields. The findings highlighted this compound's potential applications in systemic sclerosis-associated Raynaud’s disease and digital ulcers .
  • In a comparative study of electron density distributions between this compound and sildenafil, significant structural differences were noted that could influence their biological activities. This foundational research is crucial for understanding how modifications to the molecular structure can affect pharmacodynamics and pharmacokinetics .

Data Summary Table

Application AreaPotential BenefitsCurrent Research Status
Cardiovascular DiseasesVasodilation without affecting heartOngoing studies
Pain ManagementModulation of neuropathic painPreliminary findings
Pulmonary HypertensionEffective vasodilatorSimilar to sildenafil
Wound HealingEnhanced healing processesEmerging evidence
Alzheimer's DiseaseInfluence on neurodegenerative processesInitial studies
Cancer TherapyModulation of cellular pathwaysNeeds further research

Wirkmechanismus

Iso Sildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues . This mechanism is similar to that of Sildenafil, but the structural differences may result in variations in potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.

    Tadalafil: Another PDE5 inhibitor with a longer duration of action.

    Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Iso Sildenafil

This compound is unique due to its structural modification at the N2 position, which may result in different pharmacological properties compared to Sildenafil. This uniqueness makes it a valuable compound for research to understand the impact of structural changes on the activity and selectivity of PDE5 inhibitors .

Biologische Aktivität

Iso Sildenafil, a structural isomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention for its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant clinical findings.

This compound functions primarily as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), leading to increased levels of cGMP in smooth muscle tissues. This results in smooth muscle relaxation and vasodilation , particularly in the corpus cavernosum of the penis, thereby facilitating penile erection during sexual stimulation.

Key Points:

  • PDE5 Inhibition : this compound selectively inhibits PDE5 with high potency, similar to sildenafil.
  • cGMP Pathway : The drug enhances NO-mediated signaling by preventing cGMP breakdown.
  • Clinical Relevance : This mechanism underlies its use in treating erectile dysfunction and potentially other vascular-related conditions.

Pharmacokinetics

This compound exhibits pharmacokinetic properties that are crucial for its therapeutic efficacy:

  • Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 30 to 120 minutes.
  • Bioavailability : Approximately 40% bioavailability, similar to sildenafil.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C9), producing active metabolites that contribute to its pharmacological effects.

Clinical Studies and Findings

Several studies have evaluated the biological activity and safety profile of this compound. Below is a summary of notable findings:

StudySubject DetailsDosageFindings
Karli et al., 201437-year-old woman with pulmonary arterial hypertension (PAH)Long-term sildenafil useDeveloped unilateral atypical optic neuropathy; highlights potential visual side effects .
Coca et al., 201639-year-old woman with complex medical history3 × 20 mg/day for 3 yearsExperienced bilateral acute retrobulbar optic neuropathy attributed to prolonged sildenafil use .
Phase I TrialPatients post-subarachnoid hemorrhage (SAH)Intravenous administrationDemonstrated safety and positive impact on cerebral vasospasm; suggests therapeutic potential beyond erectile dysfunction .

Comparative Efficacy

This compound's efficacy compared to other PDE5 inhibitors is notable. Research indicates that it may offer similar or enhanced effects in certain contexts:

  • Selectivity : this compound shows greater selectivity for PDE5 over other isoforms (e.g., PDE1, PDE6), minimizing off-target effects.
  • Potency : In vitro studies suggest that this compound has comparable potency to sildenafil with an IC50 value for PDE5 inhibition around 3.5 nM .

Safety Profile

The safety profile of this compound mirrors that of sildenafil, with some reported adverse effects including:

  • Visual Disturbances : Cases of color vision defects and blurred vision have been documented .
  • Cardiovascular Effects : Studies indicate no significant increase in myocardial infarction rates among users compared to placebo groups .

Eigenschaften

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJOHLAUWUPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476531
Record name Iso Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253178-46-0
Record name Isosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iso Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iso Sildenafil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Iso Sildenafil
Reactant of Route 3
Reactant of Route 3
Iso Sildenafil
Reactant of Route 4
Iso Sildenafil
Reactant of Route 5
Reactant of Route 5
Iso Sildenafil
Reactant of Route 6
Reactant of Route 6
Iso Sildenafil
Customer
Q & A

Q1: How do the structural differences between Sildenafil and Iso-Sildenafil translate to differences in their electrostatic potentials (ESPs) and potential biological implications?

A2: The distinct spatial arrangements and methylation patterns in Sildenafil and Iso-Sildenafil contribute to significant differences in their ESPs. Iso-Sildenafil, existing as a hydrogen-bonded dimer, exhibits a predominantly positive ESP surrounding the dimer. In contrast, Sildenafil, with its planar conformation, displays a different ESP distribution []. These variations in ESPs could influence their interactions with biological targets, potentially leading to differences in binding affinities, pharmacological activities, and overall efficacy.

A3: While Icariin has demonstrated potential cardioprotective effects in preclinical studies, particularly in an isoproterenol-induced postinfarction model in Wistar rats [], there is currently no published research investigating the potential synergistic effects of Icariin with either Sildenafil or Iso-Sildenafil. Further research is needed to explore any potential interactions and combined effects of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.